molecular formula C14H17N3O2 B2685238 methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1005583-27-6

methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

Cat. No. B2685238
CAS RN: 1005583-27-6
M. Wt: 259.309
InChI Key: YMGJDAMKMVRZGF-UHFFFAOYSA-N
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Description

Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, also known as MDPV, is a synthetic cathinone and a designer drug that has been gaining popularity in recent years. It is a potent stimulant that affects the central nervous system and produces effects similar to those of amphetamines and cocaine.

Mechanism of Action

Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. This compound also acts as a potent vasoconstrictor, which can lead to cardiovascular problems such as hypertension and heart attack.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of this compound can lead to addiction, psychosis, and other mental health problems.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential for abuse and its adverse effects on the cardiovascular system.

Future Directions

For research on methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate include its potential as a treatment for certain medical conditions and better understanding of its long-term effects on the brain and body.

Synthesis Methods

Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and 4-methylaminorex (4-MAR) or 4-methylamphetamine (4-MA). The synthesis process involves several steps, including reduction, reductive amination, and esterification. The final product is a white crystalline powder that is soluble in water and other solvents.

Scientific Research Applications

Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. This compound has also been used to study its effects on the cardiovascular system, as it can cause vasoconstriction and increase blood pressure.

properties

IUPAC Name

methyl 2-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-13(15)10(2)17(16-9)8-11-6-4-5-7-12(11)14(18)19-3/h4-7H,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGJDAMKMVRZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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